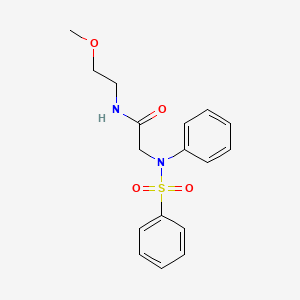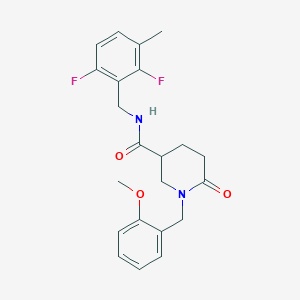
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide (MPG) is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is involved in the regulation of the neurotransmitter glycine in the central nervous system.
作用机制
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide selectively inhibits GlyT1, which results in an increase in the extracellular concentration of glycine. This increase in glycine levels can enhance glycine-mediated neurotransmission and modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can increase the extracellular concentration of glycine and enhance glycine-mediated neurotransmission. In vivo studies have shown that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for GlyT1. This allows researchers to specifically investigate the role of GlyT1 in synaptic transmission and behavior. However, one limitation of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects, as it may also inhibit other transporters or enzymes.
未来方向
There are several future directions for the use of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the role of GlyT1 in neuropsychiatric disorders, such as schizophrenia and depression. Additionally, the development of more selective GlyT1 inhibitors may lead to the discovery of new therapeutic targets for these disorders. Another direction is the investigation of the effects of GlyT1 inhibition on synaptic plasticity and learning and memory processes, which may have implications for the development of cognitive enhancers.
合成方法
The synthesis of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-methoxyethylamine with phenylsulfonyl chloride to form N-(2-methoxyethyl)-N-phenylsulfonylamine. This compound is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(2-methoxyethyl)-N-phenylsulfonylglycine. Finally, the tert-butoxycarbonyl group is removed to yield N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of GlyT1 in the central nervous system. GlyT1 is responsible for regulating the levels of glycine, which is an inhibitory neurotransmitter involved in the modulation of synaptic transmission. N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used to study the effects of GlyT1 inhibition on synaptic transmission, plasticity, and behavior.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-12-18-17(20)14-19(15-8-4-2-5-9-15)24(21,22)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZVOSLAVGXGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)


![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)